molecular formula C22H22N4O3 B2716650 3-(1H-benzimidazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one CAS No. 300556-92-7

3-(1H-benzimidazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B2716650
CAS No.: 300556-92-7
M. Wt: 390.443
InChI Key: HALHZSALXOQJSI-UHFFFAOYSA-N
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Description

The compound is a derivative of benzimidazole and chromenone. Benzimidazole is a type of organic compound that’s part of many drugs and has various biological activities . Chromenone (also known as coumarin) derivatives are known for their diverse pharmacological activities.


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic rings of both benzimidazole and chromenone, along with the attached hydroxy, methylpiperazinyl, and methyl groups. The exact structure would need to be confirmed through techniques like NMR spectroscopy .

Scientific Research Applications

Antioxidant and Glucosidase Inhibitory Activities

A study by Özil, Parlak, and Baltaş (2018) introduced benzimidazole derivatives synthesized through a 'onepot' nitro reductive cyclization reaction. These compounds exhibited significant in vitro antioxidant activities, assessed through Cupric Reducing Antioxidant Capacity (CUPRAC) and Ferric Reducing Antioxidant Power (FRAP) assays, and α-glucosidase inhibitory potential, with certain derivatives showing better inhibitory effects than the standard acarbose. This research highlights the compound's potential as an antioxidant and for managing conditions like diabetes through glucosidase inhibition (Özil, Parlak, & Baltaş, 2018).

Binding to DNA Minor Groove

Ladinig et al. (2005) investigated the protonation equilibria of Hoechst 33258, a compound structurally similar to the one , known for its ability to bind to the minor groove of DNA duplexes. This study provides insights into the binding mechanism of such benzimidazole derivatives to DNA, demonstrating their utility as fluorescent cytological stains for DNA and potential applications in analyzing nuclear DNA content and chromosomes in cell biology (Ladinig et al., 2005).

Anticancer Activity

Research by Reddy et al. (2003) on benzimidazole chromenes synthesized under microwave irradiation conditions revealed their significant anticancer activity against various tumor cell lines. This suggests the compound's potential application in cancer research and therapy development, underlining its importance in medicinal chemistry and drug discovery (Reddy et al., 2003).

Antimicrobial and Molecular Modeling

Mandala et al. (2013) synthesized benzylpiperazin-1-yl chromen-2-one derivatives and evaluated their antimicrobial activity. These compounds exhibited significant antibacterial and antifungal activities, comparable to standard treatments. The study also involved molecular docking to understand the interaction with oxidoreductase proteins, suggesting the compound's relevance in developing new antimicrobial agents (Mandala et al., 2013).

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-25-8-10-26(11-9-25)13-16-19(27)7-6-14-12-15(22(28)29-20(14)16)21-23-17-4-2-3-5-18(17)24-21/h2-7,12,27H,8-11,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALHZSALXOQJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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